molecular formula C10H10FNOS B4642899 3-(2-fluorophenoxy)propyl thiocyanate

3-(2-fluorophenoxy)propyl thiocyanate

Cat. No.: B4642899
M. Wt: 211.26 g/mol
InChI Key: BUSQWGBCMQNRMG-UHFFFAOYSA-N
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Description

3-(2-fluorophenoxy)propyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are organic compounds containing the functional group RSCN, where the organic group is attached to sulfur. This compound is characterized by the presence of a fluorophenoxy group attached to a propyl chain, which is further connected to a thiocyanate group. Thiocyanates are valued for their ability to efficiently access various sulfur-containing functional groups and scaffolds .

Properties

IUPAC Name

3-(2-fluorophenoxy)propyl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNOS/c11-9-4-1-2-5-10(9)13-6-3-7-14-8-12/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSQWGBCMQNRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCSC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenoxy)propyl thiocyanate can be achieved through several methods. One common approach involves the reaction between an alkyl halide and an alkali thiocyanate in aqueous media. For instance, the preparation of isopropyl thiocyanate by treatment of isopropyl bromide with sodium thiocyanate in boiling ethanol is illustrative . This method can be adapted for the synthesis of this compound by using the appropriate alkyl halide and thiocyanate salt.

Industrial Production Methods

Industrial production of thiocyanates often involves large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenoxy)propyl thiocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide and other peroxides are often used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Thiocarbamates are common products of oxidation reactions.

    Reduction Products: Thioates and cyanides are typical products of reduction reactions.

Scientific Research Applications

3-(2-fluorophenoxy)propyl thiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-fluorophenoxy)propyl thiocyanate involves its interaction with molecular targets through the thiocyanate group. This group can participate in nucleophilic and electrophilic reactions, leading to the formation of various biologically active compounds. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl thiocyanate
  • Isopropyl thiocyanate
  • Allyl thiocyanate

Uniqueness

3-(2-fluorophenoxy)propyl thiocyanate is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical properties compared to other thiocyanates. The fluorine atom can influence the reactivity and stability of the compound, making it suitable for specific applications where other thiocyanates may not be as effective .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-fluorophenoxy)propyl thiocyanate
Reactant of Route 2
Reactant of Route 2
3-(2-fluorophenoxy)propyl thiocyanate

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